An In-depth Technical Guide to 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine: Synthesis, Properties, and Potential Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. The document details its chemical properties, outlines a plausible synthetic pathway based on established chemical principles, and explores its potential applications in drug discovery. The strategic incorporation of the cyclopropyl and 6-methyl-2-pyridinyl moieties suggests its utility as a versatile building block for the development of novel therapeutic agents. This guide aims to serve as a foundational resource for researchers engaged in the synthesis and evaluation of new chemical entities.
Introduction: The Strategic Importance of Cyclopropyl-Pyridinyl Scaffolds in Drug Design
The confluence of a cyclopropyl group and a pyridine ring within a single molecular entity represents a strategic approach in modern medicinal chemistry. The cyclopropyl group, a small, strained carbocycle, is increasingly utilized to enhance the pharmacological profile of drug candidates.[1] Its rigid structure can enforce a specific conformation, potentially increasing binding affinity to biological targets.[1] Furthermore, the cyclopropyl moiety is known to improve metabolic stability by blocking sites of oxidation, a critical factor in optimizing drug half-life.[2]
The pyridine ring, a bioisostere of benzene, is a common feature in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. The 6-methyl-2-pyridinyl substitution pattern, in particular, offers a handle for further functionalization and can influence the molecule's electronic properties and binding characteristics.[3] The combination of these two motifs in 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine results in a chiral amine building block with significant potential for the synthesis of novel compounds with diverse biological activities.[4][5]
Physicochemical Properties
The dihydrochloride salt of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is commercially available, indicating its stability as a solid.[4] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ (Free Base) | [4] |
| Molecular Weight | 162.23 g/mol (Free Base) | - |
| Molecular Formula (Dihydrochloride) | C₁₀H₁₆Cl₂N₂ | [4] |
| Molecular Weight (Dihydrochloride) | 235.15 g/mol | [4] |
| Form | Solid | [4] |
| InChI Key | BNLQWXVWUIQAOA-UHFFFAOYSA-N | [4] |
| SMILES String | NC(C1=CC=CC(C)=N1)C2CC2.[H]Cl.[H]Cl | [4] |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves the formation of a ketone intermediate, followed by its conversion to the desired primary amine.
Caption: Proposed synthetic pathway for 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Cyclopropyl(6-methylpyridin-2-yl)methanone
This step involves the formation of an organolithium intermediate from 2-bromo-6-methylpyridine, followed by its reaction with cyclopropanecarbonitrile to yield the corresponding ketone.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-6-methylpyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, and the reaction mixture is stirred at -78 °C for 1 hour.
-
Acylation: A solution of cyclopropanecarbonitrile (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford cyclopropyl(6-methylpyridin-2-yl)methanone.
Step 2: Synthesis of Cyclopropyl(6-methylpyridin-2-yl)methanone Oxime
The ketone is converted to its oxime, a stable intermediate for subsequent reduction to the primary amine.
-
Reaction Setup: To a solution of cyclopropyl(6-methylpyridin-2-yl)methanone (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) are added.
-
Oximation: The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which can be used in the next step without further purification or purified by recrystallization.
Step 3: Reduction of the Oxime to 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine
The final step involves the reduction of the oxime to the target primary amine.
-
Reduction: The crude oxime (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation using a catalyst such as Raney Nickel under a hydrogen atmosphere. Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The residue is purified by an appropriate method, such as distillation or column chromatography, to yield 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine.
Characterization
The structural confirmation of the final compound and its intermediates would be achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the connectivity of atoms and the presence of the cyclopropyl and 6-methyl-2-pyridinyl moieties.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the primary amine.
Potential Applications in Drug Discovery
While specific biological activity for 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine has not been extensively reported in the public domain, its structural motifs are present in a variety of biologically active compounds. This suggests its potential as a valuable scaffold for the development of new therapeutics in several areas.
Central Nervous System (CNS) Disorders
The combination of a pyridine ring and a constrained amine is a common feature in compounds targeting CNS receptors. The rigid cyclopropyl group can help in achieving the desired conformation for optimal receptor binding.
Oncology
The 6-methyl-2-pyridinyl group is a key component in several kinase inhibitors. The introduction of the cyclopropylamine moiety could lead to novel compounds with potential anticancer activity.
Infectious Diseases
The pyridine nucleus is a well-established pharmacophore in the development of antibacterial and antiviral agents. The unique physicochemical properties imparted by the cyclopropyl group could lead to derivatives with improved efficacy and pharmacokinetic profiles.
Caption: Potential therapeutic areas for derivatives of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine.
Conclusion
1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is a chiral building block with significant potential in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a multi-step sequence from commercially available starting materials. The strategic combination of a metabolically robust cyclopropyl group and a versatile 6-methyl-2-pyridinyl moiety makes this compound a valuable scaffold for the discovery of novel therapeutic agents across a range of disease areas. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its potential in drug development.
References
-
methanone. MDPI. Available at: [Link]
- Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates. Google Patents.
-
C-[1-(6-Bromo-pyridin-2-yl)-cyclopropyl]-methylamine In Stock. Anichem. Available at: [Link]
-
1-(1-cyclopropylpyrrol-2-yl)-N-methylmethanamine. PubChem. Available at: [Link]
-
A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. Available at: [Link]_
-
6-Cyclopropyl-2-[3-(5-{[5-(4-Ethylpiperazin-1-Yl)pyridin-2-Yl]amino}-1-Methyl-6-Oxo-1,6-Dihydropyridin-3-Yl)-2-(Hydroxymethyl)phenyl]-8-Fluoroisoquinolin-1(2h)-One. PubChem. Available at: [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
- Melt-extruded solid dispersions containing an apoptosis-inducing agent. Google Patents.
-
Ketone, cyclopropyl methyl. Organic Syntheses Procedure. Available at: [Link]
-
4-Cyclopropyl-6-methyl-2-pyrimidinamine. PubChem. Available at: [Link]
- DNA polymerases having improved labeled nucleotide incorporation properties. Google Patents.
-
Synthesis of cyclopropanes via organoiron methodology: preparation of the C9–C16 alkenylcyclopropane segment of ambruticin. Chemical Communications (RSC Publishing). Available at: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]
-
A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Arkivoc. Available at: [Link]
-
Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
6-cyclopropyl-N-{1-[2-(dimethylamino)ethyl]-3-(pyridin-2-yl). PubChem. Available at: [Link]
- Spray-dried dispersions, formulations, and polymorphs of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide. Google Patents.
-
United States Patent (19) 11 Patent Number. Googleapis.com. Available at: [Link]
-
Patents Assigned to ACS Industries, Inc. Justia Patents. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
-
Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman [digitalcommons.georgiasouthern.edu]
- 2. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-cyclopropyl-N-{1-[2-(dimethylamino)ethyl]-3-(pyridin-2-yl)-1H-pyrazol-5-yl}-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide | C25H27N9O | CID 53328445 - PubChem [pubchem.ncbi.nlm.nih.gov]
